4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one
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Overview
Description
4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one is a complex organic compound known for its significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the benzodiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenoxyethyl group: This step involves the reaction of the benzodiazole intermediate with 4-chlorophenoxyethyl bromide in the presence of a base such as potassium carbonate.
Formation of the pyrrolidinone ring: This is usually done by reacting the intermediate with 4-ethoxyphenylacetic acid under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects by binding to mitochondrial voltage-dependent anion channels (VDAC) and altering their gating. This leads to the induction of oxidative stress and non-apoptotic cell death in tumor cells . The molecular targets involved include the RAS-RAF-MEK signaling pathway, which is often mutated in various cancers.
Comparison with Similar Compounds
Similar Compounds
Erastin: A known ferroptosis inducer with a similar structure and mechanism of action.
Ferrostatin-1: Another compound that targets oxidative stress pathways in cells.
Uniqueness
4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one is unique due to its specific binding affinity to VDAC and its ability to induce non-apoptotic cell death selectively in tumor cells with RAS-RAF-MEK pathway mutations .
Properties
IUPAC Name |
4-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O3/c1-2-33-22-13-9-21(10-14-22)31-18-19(17-26(31)32)27-29-24-5-3-4-6-25(24)30(27)15-16-34-23-11-7-20(28)8-12-23/h3-14,19H,2,15-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKBZFAIAYKIQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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